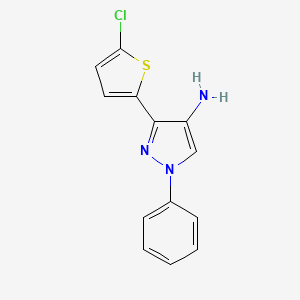
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is an organic compound that belongs to the class of acetamides It features a fluorophenoxy group and a tert-pentyl group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide typically involves the reaction of 3-fluorophenol with an appropriate acylating agent to form the 3-fluorophenoxy intermediate. This intermediate is then reacted with tert-pentylamine under suitable conditions to yield the final product. Common reagents and conditions may include:
Reagents: 3-fluorophenol, acylating agent (e.g., acetic anhydride), tert-pentylamine.
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature control.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the amide group to amine.
Substitution: Halogen substitution reactions on the fluorophenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and selectivity, while the tert-pentyl group can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with the fluorine atom at the para position.
2-(3-Chlorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(3-Fluorophenoxy)-N-(tert-butyl)acetamide: Similar structure with a tert-butyl group instead of tert-pentyl.
Uniqueness
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is unique due to the specific positioning of the fluorine atom and the tert-pentyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H18FNO2 |
|---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
2-(3-fluorophenoxy)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C13H18FNO2/c1-4-13(2,3)15-12(16)9-17-11-7-5-6-10(14)8-11/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
DFYDCRIXCDYJPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NC(=O)COC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)




![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)




